molecular formula C11H9ClN2O B3110376 3-Chloro-4-(pyridin-2-yloxy)aniline CAS No. 179687-67-3

3-Chloro-4-(pyridin-2-yloxy)aniline

Cat. No.: B3110376
CAS No.: 179687-67-3
M. Wt: 220.65 g/mol
InChI Key: ISOUIEYTFVMZSP-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-2-yloxy)aniline (CAS 179687-67-3) is an aromatic amine derivative with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . Structurally, it consists of an aniline moiety substituted with a chlorine atom at the 3-position and a pyridin-2-yloxy group at the 4-position. This compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis due to its dual functional groups (amine and heteroaryl ether), which enable diverse reactivity in nucleophilic substitutions and coupling reactions.

Properties

IUPAC Name

3-chloro-4-pyridin-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOUIEYTFVMZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-2-yloxy)aniline typically involves the reaction of 3-chloroaniline with 2-chloropyridine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often potassium carbonate or sodium hydroxide, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-(pyridin-2-yloxy)aniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The following table summarizes structural analogs of 3-Chloro-4-(pyridin-2-yloxy)aniline, highlighting differences in substituents, heterocycles, and molecular properties:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyridin-2-yloxy at C4, Cl at C3 C₁₁H₉ClN₂O 220.65 Pharmaceutical intermediate
3-Chloro-4-(pyrimidin-2-yloxy)aniline Pyrimidin-2-yloxy replaces pyridine C₁₀H₈ClN₃O 221.64 Enhanced hydrogen bonding; agrochemicals
3-Chloro-4-(pyridazin-3-yloxy)aniline Pyridazin-3-yloxy replaces pyridine C₁₀H₈ClN₃O ~221.64 (calculated) Potential kinase inhibitor scaffold
4-Chloro-N-(2-pyridyl)aniline Pyridyl group directly attached to N C₁₁H₉ClN₂ 204.65 Hydrogen-bonded dimers (crystal packing)
3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline Pyridine replaced with isopropylphenoxy C₁₅H₁₆ClNO 261.75 Lipophilic; pesticide intermediate
4-Chloro-2-(6-chloro-3-pyridinylquinolin-2-yl)aniline Quinoline core with dual pyridyl groups C₂₆H₁₈Cl₂N₄ 457.36 Anticancer candidate (complex bioactivity)

Detailed Analysis of Structural and Functional Differences

Heterocycle Replacement
  • Pyridine vs.
  • Quinoline Hybrid: The quinoline-based analog (C₂₆H₁₈Cl₂N₄) exhibits extended conjugation, enhancing π-π stacking interactions and bioavailability in anticancer applications .
Substituent Effects
  • Positional Isomerism : 4-Chloro-N-(2-pyridyl)aniline (pyridyl group on the aniline nitrogen) forms N–H⋯N hydrogen-bonded dimers, influencing crystallization behavior .
  • Lipophilicity: The isopropylphenoxy-substituted analog (C₁₅H₁₆ClNO) has higher lipophilicity (logP ~3.5 estimated), making it suitable for membrane-penetrating agrochemicals .

Physicochemical and Spectral Data

  • LCMS/HPLC : Pyrimidine analogs (e.g., 338413-13-1) show LCMS m/z 221 [M+H]⁺ and HPLC retention times <1 minute under acidic conditions .
  • Melting Points: Limited data, but the pyridin-2-ylmethoxy analog (CAS 179687-80-0) has a reported melting point of 178°C, suggesting similar thermal stability for the parent compound .

Biological Activity

3-Chloro-4-(pyridin-2-yloxy)aniline, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula: C12H11ClN2O
  • Molecular Weight: 234.68 g/mol
  • CAS Number: 179687-67-3

The presence of both a chloro group and a pyridine moiety contributes to its unique reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound derivatives. A notable investigation involved the synthesis and evaluation of various derivatives against cancer cell lines such as HL-60, K-562, MCF-7, and A498. One derivative, referred to as compound 7k, exhibited twice the antitumor activity compared to Imatinib, a standard chemotherapy drug. Mechanistic studies indicated that compound 7k effectively inhibited proliferation, migration, and invasion in K-562 cells. Molecular docking studies suggested that it interacts with BCR-ABL kinase, a critical target in certain leukemias .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential. Research indicates that derivatives of this compound can inhibit COX enzymes, which play a pivotal role in inflammation. The inhibitory effects were quantified using half-maximal inhibitory concentration (IC50) values. For instance, some derivatives displayed IC50 values comparable to well-known anti-inflammatory drugs like celecoxib .

Case Study: Antitumor Evaluation

A study focused on a series of synthesized derivatives of this compound revealed significant antitumor activity. The evaluation included:

  • Cell Lines Tested: HL-60, K-562, MCF-7, A498
  • Key Findings:
    • Compound 7k showed an IC50 value significantly lower than that of Imatinib.
    • Mechanisms involved include inhibition of cell proliferation and migration.

Table: Antitumor Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7kK-5620.5BCR-ABL inhibition
ImatinibK-5621.0BCR-ABL inhibition
4aMCF-70.8Anti-proliferative

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • BCR-ABL Kinase Inhibition: The compound's structural features allow it to bind effectively to BCR-ABL kinase, disrupting signaling pathways that promote cancer cell survival.
  • COX Enzyme Inhibition: By inhibiting cyclooxygenase enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.